Product packaging for 5-(4-bromo-2,6-difluorophenyl)oxazole(Cat. No.:CAS No. 1400706-90-2)

5-(4-bromo-2,6-difluorophenyl)oxazole

Cat. No.: B6333575
CAS No.: 1400706-90-2
M. Wt: 260.03 g/mol
InChI Key: KMRGNRRHIIGEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromo-2,6-difluorophenyl)oxazole is a high-value halogenated heterocyclic building block designed for advanced chemical synthesis and drug discovery programs. The oxazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound features a strategic halogenation pattern, with bromine and fluorine atoms on the phenyl ring that are instrumental for further structural elaboration. The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse carbon-based fragments . The fluorine atoms are known to enhance metabolic stability, influence lipophilicity, and modulate the electronic properties of the molecule, which are critical factors in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . Researchers utilize this compound as a versatile intermediate in the synthesis of more complex target molecules for pharmaceutical and agrochemical research. Its structure is emblematic of modern heterocyclic chemistry, where incorporation of halogens and nitrogen-oxygen heterocycles is a standard strategy for creating novel chemical entities with improved efficacy and stability . As with all materials of this nature, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrF2NO B6333575 5-(4-bromo-2,6-difluorophenyl)oxazole CAS No. 1400706-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromo-2,6-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRGNRRHIIGEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CN=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Analysis of 5 4 Bromo 2,6 Difluorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-(4-bromo-2,6-difluorophenyl)oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would provide a complete picture of its molecular framework.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the protons on the oxazole (B20620) and the phenyl rings.

The protons of the 4-bromo-2,6-difluorophenyl group are anticipated to appear as a triplet in the aromatic region of the spectrum. This is due to the symmetrical nature of the substitution pattern, where the two equivalent protons are each coupled to the two adjacent fluorine atoms. The chemical shift of these protons would likely fall in the downfield region, influenced by the electron-withdrawing effects of the halogen substituents.

The oxazole ring contains two protons. The proton at the C2 position is expected to resonate as a singlet, typically in the range of δ 8.0-8.5 ppm. The proton at the C4 position would also likely appear as a singlet, but at a slightly more upfield position compared to the C2 proton, generally between δ 7.0-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2 (Oxazole)8.0 - 8.5Singlet (s)
H-4 (Oxazole)7.0 - 7.5Singlet (s)
H-3', H-5' (Phenyl)7.5 - 8.0Triplet (t)

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the oxazole ring are expected to resonate at distinct chemical shifts. The C2 carbon, being adjacent to the nitrogen and oxygen atoms, would be the most downfield of the oxazole carbons. The C5 carbon, directly attached to the substituted phenyl ring, would also be significantly deshielded. The C4 carbon is expected to be the most upfield of the oxazole ring carbons.

The carbon atoms of the 4-bromo-2,6-difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C2' and C6') will appear as doublets with a large coupling constant. The carbon bearing the bromine atom (C4') and the carbon attached to the oxazole ring (C1') will also exhibit coupling to the fluorine atoms, though with smaller coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Oxazole)150 - 155
C4 (Oxazole)120 - 125
C5 (Oxazole)145 - 150
C1' (Phenyl)110 - 115
C2', C6' (Phenyl)160 - 165 (d, ¹JCF)
C3', C5' (Phenyl)115 - 120 (t, ²JCF)
C4' (Phenyl)120 - 125

¹⁹F NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms on the phenyl ring. This signal would likely appear as a triplet due to coupling with the two adjacent protons (H-3' and H-5'). The chemical shift of this signal would be in the typical range for aryl fluorides.

Advanced 2D NMR Techniques (e.g., HMQC, HSQC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. doi.org These experiments correlate the chemical shifts of directly bonded protons and carbons. For instance, an HSQC spectrum would show a cross-peak connecting the signal of the H-2 proton to the C2 carbon of the oxazole ring, and similarly for the other protonated carbons, thus confirming their assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

Characteristic C-H stretching vibrations for the aromatic and heterocyclic protons would be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the region of 1650-1500 cm⁻¹. The C-O-C stretching of the oxazole ring typically gives a strong band around 1050-1150 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would produce strong absorptions in the 1300-1100 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic/Heterocyclic C-H Stretch> 3000
C=N / C=C Stretch (Oxazole)1650 - 1500
C-F Stretch (Aryl)1300 - 1100
C-O-C Stretch (Oxazole)1050 - 1150
C-Br Stretch700 - 500

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₉H₃BrF₂N₂O. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The exact mass measurement would provide a highly accurate value that corresponds to the calculated mass of the molecular formula, thus confirming the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for This compound . Therefore, crucial information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, remains undetermined.

An interactive data table for the crystallographic parameters of this compound cannot be generated due to the lack of available data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, no specific Ultraviolet-Visible (UV-Vis) spectroscopic data for This compound has been reported in the reviewed literature. This includes the characteristic absorption maxima (λmax) and corresponding molar absorptivity (ε) values, which are essential for understanding the electronic transitions within the molecule.

An interactive data table for the UV-Vis absorption of this compound cannot be generated due to the lack of available data.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the precise structural and electronic properties of This compound .

Chemical Reactivity and Transformation Pathways of 5 4 Bromo 2,6 Difluorophenyl Oxazole

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle characterized by a π-electron sextet, yet it exhibits lower aromaticity compared to analogues like thiazole. wikipedia.orgcutm.ac.in This reduced aromaticity contributes to its greater propensity to participate in reactions such as cycloadditions. taylorandfrancis.com The ring contains a pyridine-like nitrogen atom at position 3, which is the site of basicity and protonation, and a furan-like oxygen atom at position 1, which influences its diene character in certain reactions. taylorandfrancis.compharmaguideline.com The reactivity of the ring is a balance between its aromatic nature and the distinct properties of its heteroatoms. nih.gov

In the specific case of 5-(4-bromo-2,6-difluorophenyl)oxazole, the C-5 position is already occupied by the bulky aryl substituent. The primary site for any potential electrophilic attack would therefore be C-4. However, the 4-bromo-2,6-difluorophenyl group is strongly deactivating due to the powerful electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom. This deactivating influence significantly reduces the nucleophilicity of the entire oxazole ring, making electrophilic substitution at the C-4 position exceptionally difficult. Substitution at C-2 is the least favorable due to the adjacent electronegative oxygen atom and the pyridine-like nitrogen, which create a region of low electron density. pharmaguideline.combrainly.in

Table 1: Predicted Electrophilic Aromatic Substitution Reactivity
PositionGeneral Oxazole ReactivityReactivity for this compoundRationale for Specific Compound
C-5Most reactive site cutm.ac.inpharmaguideline.comBlockedPosition is substituted by the aryl group.
C-4Second most reactive site pharmaguideline.comHighly DeactivatedStrong electron-withdrawing effect of the 5-aryl substituent drastically reduces electron density at this position.
C-2Least reactive site pharmaguideline.comExtremely DeactivatedInherently electron-deficient position, further deactivated by the substituent at C-5.

Unlike electrophilic substitution, nucleophilic substitution on the oxazole ring preferentially occurs at the C-2 position. wikipedia.orgcutm.ac.in This position is the most electron-deficient in the ring, making it susceptible to attack by nucleophiles, particularly if it bears a suitable leaving group, such as a halogen. cutm.ac.inpharmaguideline.com However, nucleophilic substitution reactions on oxazoles are considered rare, and in many instances, nucleophilic attack can lead to cleavage of the heterocyclic ring rather than direct substitution. pharmaguideline.comtandfonline.comslideshare.net Deprotonation with a strong base can also occur at the C-2 position, forming a 2-lithio-oxazole intermediate that can react with electrophiles. wikipedia.orgpharmaguideline.com This metallation, however, can exist in equilibrium with a ring-opened isonitrile, which may lead to alternative reaction pathways. pharmaguideline.com

For this compound, the potent electron-withdrawing nature of the 5-aryl substituent further enhances the electrophilicity of the C-2 carbon. This electronic effect would make the C-2 position even more susceptible to nucleophilic attack compared to a simple 5-phenyloxazole. If a leaving group were present at C-2, its displacement by a nucleophile would be facilitated. Similarly, deprotonation at C-2 with a strong base like n-butyllithium would be more favorable, though the potential for subsequent ring-opening remains a significant competing pathway. pharmaguideline.com

The oxazole ring can function as a diene component in Diels-Alder reactions, reacting across the C-2 and C-5 positions with a suitable dienophile to form a bicyclic adduct. wikipedia.orgpharmaguideline.comyoutube.com This adduct is often unstable and can subsequently eliminate the oxygen bridge to yield a substituted pyridine (B92270) or furan (B31954) derivative. pharmaguideline.comyoutube.com The reactivity in these cycloadditions is heavily influenced by electronics. Oxazoles bearing electron-donating groups react readily with electron-poor dienophiles (Normal Electron-Demand Diels-Alder). pharmaguideline.com

Conversely, the introduction of an electron-withdrawing group, such as the 4-bromo-2,6-difluorophenyl substituent, renders the oxazole ring electron-deficient. This makes this compound a prime candidate for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acs.org The reaction can be further facilitated by the addition of a Brønsted or Lewis acid, which coordinates to the oxazole nitrogen. acs.orgnih.govscilit.com This activation lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). acs.org

Table 2: Diels-Alder Reactivity Profile
Reaction TypeFavored DienophileRationale
Inverse-Electron-Demand Diels-Alder (IEDDA)Electron-rich (e.g., enamines, vinyl ethers)The 5-aryl group is strongly electron-withdrawing, making the oxazole an electron-deficient diene. acs.org
Acid-Catalyzed Diels-AlderElectron-richProtonation or Lewis acid coordination at N-3 further lowers the oxazole's LUMO energy, enhancing reactivity. nih.govscilit.com

The oxazole ring is susceptible to oxidation and can be opened by treatment with strong oxidizing agents like cold potassium permanganate (B83412) or ozone. pharmaguideline.com The reaction can result in ring cleavage to form products like acids, amides, or imides. pharmaguideline.comcdu.edu.au In some substituted oxazoles, oxidation can be more specific. For example, oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield an imide and benzoic acid. wikipedia.orgcutm.ac.in

A particularly relevant transformation is the oxidation of the oxazole ring at the C-2 position to form a 2-oxazolone. This reaction has been observed for 5-substituted oxazoles, such as 5-(3-bromophenyl)oxazole, catalyzed by enzymes like cytosolic aldehyde oxidase. sigmaaldrich.com Given the structural similarity, it is highly probable that this compound could undergo a similar enzymatic or chemical oxidation to yield the corresponding 2-oxazolone derivative. Photo-oxidation involving singlet oxygen is another known pathway for oxazole degradation, typically proceeding via a [4+2]-cycloaddition to give an imino-anhydride intermediate that can rearrange to a triamide. nih.govcdu.edu.au

Reduction of the oxazole ring is less common than oxidation but can be achieved under specific conditions. Catalytic hydrogenation or the use of other reducing agents often leads to cleavage of the ring, yielding open-chain products. pharmaguideline.com For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.com Under certain conditions, partial reduction can afford oxazolines, which are the partially saturated analogues of oxazoles. tandfonline.com Electrochemical reduction in a protic solvent has also been shown to occur, targeting the C-2 position of the ring. semanticscholar.org The presence of the halogenated aryl group in this compound is unlikely to change these fundamental pathways, although it may influence the reaction kinetics and the stability of intermediates.

Oxazoles are weak bases. wikipedia.orgpharmaguideline.com The site of protonation is the pyridine-like nitrogen atom at position 3, which forms an oxazolium salt upon reaction with acids. pharmaguideline.com The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating its very weak basicity compared to other nitrogen heterocycles like imidazole (B134444) (pKa ≈ 7). wikipedia.org

The basicity of the nitrogen atom in this compound is significantly diminished compared to unsubstituted oxazole. The strong, electron-withdrawing inductive effect of the 4-bromo-2,6-difluorophenyl substituent reduces the electron density available on the N-3 atom. This makes the lone pair of electrons on the nitrogen less available for donation to a proton. Consequently, this compound is expected to be an even weaker base than the parent compound and would require a strong acid to be protonated to any significant extent. taylorandfrancis.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the oxazole ring of this compound is generally considered to be weakly nucleophilic. This is due to the delocalization of its lone pair of electrons within the aromatic oxazole system. Consequently, N-alkylation and N-acylation reactions on the oxazole nitrogen are not commonly observed under standard conditions.

However, for related azole compounds, such as indazoles, N-alkylation can be achieved under specific conditions, often requiring a strong base like sodium hydride to deprotonate the N-H group, followed by reaction with an alkylating agent. beilstein-journals.org The regioselectivity of these reactions is highly dependent on both steric and electronic factors of the substituents on the heterocyclic ring, as well as the reaction conditions employed. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in many substituted indazoles. beilstein-journals.org In the case of this compound, the presence of the bulky and electron-withdrawing phenyl substituent at the 5-position would likely influence the accessibility and reactivity of the nitrogen atom.

N-acylation, the introduction of an acyl group onto the nitrogen atom, can sometimes be achieved using highly reactive acylating agents. However, in some heterocyclic systems like N-acylpyrroles, this can lead to rearrangement reactions, such as the anionic Fries rearrangement, where the acyl group migrates from the nitrogen to a carbon atom of the ring. nsf.gov

Reactivity of the 4-bromo-2,6-difluorophenyl Substituent

The 4-bromo-2,6-difluorophenyl group is a key site of reactivity in the molecule, primarily involving the bromine and fluorine atoms.

The bromine atom at the 4-position of the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. nih.govmdpi.com This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or heteroaryl group. The efficiency of such reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.commdpi.com

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netrug.nl This reaction is a powerful tool for the synthesis of complex molecules and has applications in the production of fine chemicals. researchgate.netrug.nlcore.ac.uk

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to form an aryl-alkyne bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically carried out under mild conditions with a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved using various reducing agents, often in the presence of a palladium catalyst.

Table 1: Examples of Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Product Type Key Features
Suzuki-Miyaura Coupling Organoboron compound Biaryl Mild conditions, high functional group tolerance. nih.govmdpi.com
Heck Coupling Alkene Substituted Alkene Forms C-C bonds with alkenes. organic-chemistry.orgresearchgate.net

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Mild conditions, often uses a copper co-catalyst. wikipedia.orglibretexts.org |

The two fluorine atoms at the 2- and 6-positions of the phenyl ring have a profound influence on the reactivity of the aromatic system. nih.gov Fluorine is the most electronegative element, and its presence significantly alters the electronic properties of the phenyl ring. nih.gov

The primary electronic effect of the fluorine atoms is a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution. nih.gov

Furthermore, the presence of fluorine can impact the metabolic stability and pharmacokinetic properties of drug molecules. nih.gov In some cases, fluorine substitution can also enhance the binding affinity of a molecule to its biological target. nih.gov Theoretical studies on related fluorinated compounds have shown that the addition of fluorine can improve electron affinity, which is beneficial for electron transport properties in materials science applications. researchgate.net

While the carbon-fluorine bond is generally strong, the fluorine atoms in this compound can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. The electron-withdrawing nature of the fluorine atoms themselves, combined with the additional electron-withdrawing effect of the oxazole ring, activates the phenyl ring towards attack by strong nucleophiles. nih.gov

In polyfluoroarenes, SNAr reactions can proceed without the need for transition metal catalysts. nih.gov The reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. nih.gov The regioselectivity of such substitutions can be influenced by the position of other substituents on the ring. In some polyfluorinated systems, substitution occurs preferentially at the para position relative to an activating group. nih.gov

Interplay Between Oxazole Core and Phenyl Substituent Reactivity

This combined electron-withdrawing effect also influences the reactivity of the bromine atom in cross-coupling reactions. The electron-deficient nature of the aryl bromide can facilitate the oxidative addition step in the catalytic cycles of reactions like the Suzuki-Miyaura and Heck couplings.

Intramolecular Cyclization and Rearrangement Reactions

While specific examples of intramolecular cyclization and rearrangement reactions involving this compound are not extensively documented, the structural motifs present in the molecule suggest the potential for such transformations under specific conditions. For instance, in related systems, domino reactions involving an initial intermolecular coupling followed by an intramolecular cyclization have been observed. organic-chemistry.org

The presence of multiple reactive sites, including the bromine atom, the fluorine atoms, and the oxazole ring, could potentially lead to complex intramolecular events. For example, a reaction could be envisioned where a substituent introduced via a cross-coupling reaction at the bromine position subsequently undergoes an intramolecular reaction with one of the ortho-fluorine atoms or a position on the oxazole ring. However, such reactions would require specific reagents and conditions to overcome the inherent stability of the aromatic systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-(4-bromo-2,6-difluorophenyl)oxazole, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the regions of electrophilic and nucleophilic reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the bromine atom, while the LUMO is likely to be distributed over the electron-deficient difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms and the bromine atom will influence the energies of these orbitals. A larger HOMO-LUMO gap would suggest higher kinetic stability. ajchem-a.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Note: These are illustrative values and would need to be confirmed by specific DFT calculations.

The distribution of charge within this compound dictates its intermolecular interactions and reactivity. The electronegative oxygen and nitrogen atoms in the oxazole ring, along with the fluorine and bromine atoms on the phenyl ring, create a non-uniform charge distribution. tandfonline.com

A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the nitrogen atom of the oxazole ring is expected to be a site of negative potential, making it a likely target for electrophiles. ajchem-a.com

Aromaticity Analysis of the Oxazole Ring and Phenyl Moiety

The concept of aromaticity is crucial to understanding the stability and reactivity of cyclic compounds. The oxazole ring is considered to be weakly aromatic, possessing a delocalized π-electron system but to a lesser extent than benzene. taylorandfrancis.com This reduced aromaticity contributes to the unique reactivity of the oxazole ring. taylorandfrancis.com The phenyl ring, in contrast, is a classic example of a highly aromatic system.

Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations and Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the degree of aromaticity in both the oxazole and phenyl rings of the molecule. The results would likely confirm the higher aromatic character of the phenyl ring compared to the oxazole ring.

Conformational Analysis and Molecular Dynamics Simulations

The single bond connecting the phenyl and oxazole rings allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This is typically done by rotating the dihedral angle between the two rings and calculating the energy at each step. The lowest energy conformation is the most populated at equilibrium. The steric hindrance from the ortho-fluorine atoms on the phenyl ring would likely favor a non-planar conformation.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and predict how the molecule might behave in different environments, such as in solution.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating various reaction types, including:

Electrophilic Aromatic Substitution: While the phenyl ring is deactivated by the fluorine and bromine atoms, the oxazole ring can undergo electrophilic substitution, typically at the C5 position. wikipedia.org

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms on the phenyl ring could make it susceptible to nucleophilic attack, potentially leading to the displacement of the bromine atom.

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to synthesize pyridine (B92270) derivatives. tandfonline.comwikipedia.org

By calculating the energies of reactants, transition states, and products, computational models can map out the entire reaction pathway and determine the activation energies, which are crucial for predicting reaction rates. rsc.orgresearchgate.netrsc.org

Table 2: Hypothetical Calculated Activation Energies for Proposed Reactions

Reaction TypeProposed SiteCalculated Activation Energy (kcal/mol)
Electrophilic BrominationOxazole C515.2
Nucleophilic Substitution (SNAr)Phenyl C-Br25.8
Diels-Alder with MaleimideOxazole Ring20.5

Note: These are illustrative values to demonstrate the type of data obtained from computational modeling.

Derivatization and Functionalization Strategies for Expanding Molecular Complexity

Palladium-Catalyzed C-H Arylation for Regioselective Functionalization

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including oxazoles. For "5-(4-bromo-2,6-difluorophenyl)oxazole," this methodology offers a direct route to introduce additional aryl or heteroaryl moieties, thereby modulating its electronic and steric properties.

Research has demonstrated that the direct arylation of oxazoles can be selectively directed to either the C-2 or C-5 position, depending on the reaction conditions. pharmaguideline.comnih.gov For a 5-substituted oxazole (B20620) such as the title compound, the primary site for C-H arylation would be the C-2 position. However, the existing 4-bromo-2,6-difluorophenyl substituent at the C-5 position can also influence the reactivity and regioselectivity of further functionalization.

The choice of palladium catalyst, ligand, solvent, and base plays a crucial role in determining the outcome of the reaction. For instance, C-5 arylation of the oxazole ring is often favored in polar solvents, while C-2 arylation can be preferred in nonpolar solvents. nih.gov While the bromo-substituent on the phenyl ring could potentially undergo cross-coupling reactions, selective C-H activation of the oxazole ring can be achieved under specific palladium-catalyzed conditions. This allows for the synthesis of 2,5-diaryloxazoles, which are significant structural motifs in medicinal chemistry. nih.govnih.govrsc.org

A general representation of the palladium-catalyzed C-H arylation at the C-2 position of a 5-aryloxazole is depicted below:

Scheme 1: Palladium-Catalyzed C-2 Arylation of a 5-Aryloxazole

Where R-X can be an aryl halide or triflate.

The regioselectivity of palladium-catalyzed direct arylation of 5-membered ring heteroaromatics is a subject of extensive research, with the outcome depending on a delicate balance of electronic and steric factors of both the heterocycle and the coupling partner. rsc.org

Table 1: Factors Influencing Regioselectivity in Palladium-Catalyzed C-H Arylation of Oxazoles
FactorInfluence on RegioselectivityExample Condition
SolventPolar solvents can favor C-5 arylation. nih.govDMA (N,N-Dimethylacetamide)
LigandSpecific phosphine (B1218219) ligands can direct the arylation to either C-2 or C-5. nih.govPhosphine 3 for C-2, Phosphines 5 or 6 for C-5 nih.gov
BaseThe nature of the base can influence the reaction outcome.K₂CO₃, Cs₂CO₃

Strategies for Introducing Diverse Functional Groups

Expanding the chemical space of "this compound" necessitates the introduction of a variety of functional groups. These groups can serve as handles for further derivatization or directly contribute to the molecule's biological activity.

One common strategy involves the metallation of the oxazole ring. Deprotonation of oxazoles typically occurs at the C-2 position, which is the most acidic proton. pharmaguideline.com The resulting 2-lithio-oxazole can then react with various electrophiles to introduce a range of substituents. However, these intermediates can be unstable and may lead to ring-opening. pharmaguideline.com

Electrophilic substitution reactions on the oxazole ring are generally difficult unless the ring is activated by electron-donating groups. When such groups are present, substitution tends to occur at the C-4 or C-5 position. pharmaguideline.com For "this compound," direct electrophilic substitution on the oxazole ring is expected to be challenging due to the electron-withdrawing nature of the phenyl substituent.

The introduction of specific functional groups such as amino and cyano moieties often requires tailored synthetic approaches. For instance, 5-amino-4-cyano-1,3-oxazoles can be synthesized and subsequently undergo reactions like the Friedländer annulation to form quinoline (B57606) derivatives. researchgate.net The synthesis of 2-amino-1,3-oxazoles can be achieved through gold-catalyzed heterocyclization. organic-chemistry.org

Table 2: General Strategies for Introducing Functional Groups to the Oxazole Ring
Functional GroupSynthetic StrategyKey Reagents/Conditions
ArylPalladium-catalyzed C-H arylation nih.govPd catalyst, aryl halide, base
Alkyl/Aryl (at C-2)Metallation followed by reaction with electrophile pharmaguideline.comn-BuLi, electrophile (e.g., alkyl halide)
AminoGold-catalyzed heterocyclization organic-chemistry.orgGold catalyst, cyanamide
CyanoSynthesis from α-azido ketones and subsequent transformationsVaries depending on the specific route

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from "this compound" represents a significant step in increasing molecular complexity and rigidity, which can be advantageous for biological applications. This can be achieved through intramolecular cyclization reactions or by using the oxazole as a building block in annulation reactions.

One notable example is the synthesis of oxazolo[5,4-b]pyridines. These fused systems can be prepared by reacting 2-amino-3-hydroxypyridine (B21099) derivatives with carboxylic acids under acidic conditions, or through intramolecular cyclization of N-(2-hydroxypyridin-3-yl)amides. researchgate.net In the context of the title compound, a strategy could involve introducing an appropriate functional group on the phenyl ring or at the C-4 position of the oxazole that can participate in a cyclization reaction.

Furthermore, 7-aryl-substituted oxazolo[5,4-b]pyridines have been shown to undergo rearrangement to form benzo[c] researchgate.netclockss.orgnaphthyridinones under Lewis acid catalysis. acs.org This highlights the potential for post-synthesis modification of fused systems derived from oxazoles. The Friedländer reaction of 5-amino-4-cyano-1,3-oxazoles with carbonyl compounds is another route to fused quinoline systems. researchgate.net

The synthesis of oxazolo[5,4-d]pyrimidines is also a well-established strategy, often starting from a functionalized 5-aminooxazole-4-carbonitrile (B1331464). nih.gov These purine (B94841) analogs have shown potential as anticancer agents. nih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Oxazoles
Fused SystemGeneral Synthetic ApproachPotential Starting Material from Oxazole Core
Oxazolo[5,4-b]pyridineCondensation of aminohydroxypyridine with a carboxylic acid researchgate.net2-Carboxy-5-aryloxazole derivative
Benzo[c] researchgate.netclockss.orgnaphthyridinoneRearrangement of 7-aryloxazolo[5,4-b]pyridine acs.orgA pre-formed oxazolo[5,4-b]pyridine
Oxazolo[5,4-d]pyrimidineCyclization of 5-aminooxazole-4-carbonitrile nih.govIntroduction of amino and cyano groups at C-4 and C-5
Indole-fused diazepinesRadical cascade cyclization rsc.orgAn oxazole with an appropriately substituted N-phenylacrylamide side chain

Structure Reactivity Relationships and Mechanistic Correlations

Impact of Halogenation Pattern on Oxazole (B20620) Reactivity

The presence and positioning of halogen atoms on the phenyl substituent of 5-phenyloxazoles profoundly influence the reactivity of both the phenyl and oxazole rings. The 4-bromo and 2,6-difluoro substitution pattern in 5-(4-bromo-2,6-difluorophenyl)oxazole introduces a combination of inductive and resonance effects that modulate the electron density and steric environment of the molecule.

The fluorine atoms at the ortho positions (C2 and C6) exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack. Conversely, the bromine atom at the para position (C4) also has an electron-withdrawing inductive effect, further deactivating the phenyl ring towards electrophilic substitution.

While halogens are generally deactivating, they are ortho, para-directing in electrophilic aromatic substitution reactions due to their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate. nih.govlibretexts.org However, in the case of this compound, the strong inductive withdrawal from the two ortho-fluorine atoms significantly diminishes the electron-donating resonance effect of the bromine, rendering the phenyl ring highly deactivated.

The primary site of reactivity on the phenyl ring is the bromine atom at the C4 position, which can participate in various cross-coupling reactions. This is a common strategy for the functionalization of aryl halides. nih.gov The C-Br bond is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov

The halogenation pattern also influences the reactivity of the oxazole ring. The electron-withdrawing nature of the 4-bromo-2,6-difluorophenyl group can affect the basicity of the oxazole nitrogen and the susceptibility of the oxazole ring to nucleophilic or electrophilic attack. Oxazoles are generally weak bases, and the electron-withdrawing substituent in the 5-position further reduces the basicity of the nitrogen atom. researchgate.net Electrophilic substitution on the oxazole ring typically occurs at the C4 position, but the presence of a bulky and electron-withdrawing substituent at C5 can sterically hinder and electronically disfavor this reaction.

Stereochemical Considerations in Oxazole Derivatives

A significant stereochemical feature arising from the 2,6-disubstituted phenyl group in this compound is the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. nih.gov In this molecule, the single bond connecting the phenyl ring to the oxazole ring is the axis of potential chirality.

The presence of the two fluorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance, which can restrict the free rotation of the phenyl ring relative to the plane of theoxazole ring. If this rotational barrier is sufficiently high (typically >23 kcal/mol at room temperature), stable atropisomers can exist. The existence and stability of these atropisomers are highly dependent on the size of the ortho substituents. Fluorine is a relatively small atom, which may or may not provide a sufficient barrier to rotation for the isolation of stable atropisomers at room temperature. However, the concept is critical in the design of related molecules with larger ortho substituents, where atropisomerism can have a profound impact on biological activity and material properties. nih.gov

The differential biological activities of atropisomeric drugs underscore the importance of stereochemistry in medicinal chemistry. nih.gov For this compound, while stable atropisomers might not be readily isolable, the conformational preference of the phenyl ring relative to the oxazole ring can still influence its interaction with biological targets or its packing in the solid state.

Electronic Effects of Substituents on Reaction Pathways

The electronic nature of the substituents on the 4-bromo-2,6-difluorophenyl ring plays a crucial role in determining the feasible reaction pathways for this compound. The collective electron-withdrawing effect of the three halogen atoms significantly influences the reactivity of the C-Br bond and the aromatic system.

Table 1: Electronic Properties of Halogen Substituents on an Aromatic Ring

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect
-FStrongWeakDeactivating, ortho, para-directing
-BrModerateWeakDeactivating, ortho, para-directing

The strong inductive effect of the ortho-fluorine atoms makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is a key step in reactions like the Suzuki-Miyaura coupling. libretexts.org The general mechanism for a Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

Reductive Elimination: The two organic fragments couple, and the palladium(0) catalyst is regenerated.

Furthermore, the electronic effects of the substituents can direct the regioselectivity of reactions on the oxazole ring itself. For instance, in reactions involving deprotonation of the oxazole ring, the acidity of the C2 and C4 protons can be influenced by the electronic nature of the C5 substituent. However, direct functionalization of the oxazole ring in the presence of the versatile C-Br handle is less common.

Mechanistic Studies of Key Transformation Steps

A detailed mechanistic understanding of the Suzuki-Miyaura coupling, for instance, has been the subject of extensive research. libretexts.org The catalytic cycle is generally accepted to proceed through the steps of oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is a critical step. The electron-deficient nature of the aryl ring, due to the fluorine substituents, is expected to facilitate this step.

The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling reaction. Ligands play a key role in stabilizing the palladium intermediates and modulating their reactivity. For sterically hindered substrates, such as those with ortho substituents, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote both the oxidative addition and the reductive elimination steps.

In addition to cross-coupling reactions, the bromine atom can also be a site for other transformations such as lithium-halogen exchange to generate an organolithium species. This powerful nucleophile could then be reacted with a variety of electrophiles. However, the presence of the acidic protons on the oxazole ring and the potential for competing reactions would need to be carefully considered.

Advanced Applications in Chemical Research and Material Science

Role as a Versatile Building Block in Organic Synthesis

There is currently no available research data detailing the use of 5-(4-bromo-2,6-difluorophenyl)oxazole as a versatile building block in organic synthesis.

Potential in Designing Functional Materials (e.g., organic electronics, photoswitching systems)

Specific research on the potential of this compound in the design of functional materials, including organic electronics and photoswitching systems, has not been identified in the current body of scientific literature.

Future Research Directions and Innovations in Oxazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the oxazole (B20620) ring has traditionally been dominated by classic name reactions such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. tandfonline.comnih.gov While effective, these methods often require harsh conditions or multi-step procedures. The future of oxazole synthesis lies in the development of more efficient, atom-economical, and environmentally benign strategies. researchgate.net

Two prominent areas spearheading this evolution are C-H bond activation and visible-light photocatalysis.

C-H Activation: Direct C-H activation has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed C-H activation, for instance, allows for the direct arylation and alkenylation of oxazole rings at various positions, offering a flexible route to structurally diverse derivatives. rsc.orgorganic-chemistry.org This approach enables the regioselective functionalization at the C2, C4, or C5 positions, facilitating the rapid assembly of complex molecules like triarylated oxazoles. organic-chemistry.orgacs.org

Visible-Light Photocatalysis: Photoredox catalysis has become a transformative strategy in organic synthesis, using visible light to drive reactions under exceptionally mild conditions. chim.itconicet.gov.arrsc.org This methodology allows for the generation of radical intermediates that can participate in cyclization and functionalization reactions to build the oxazole core and other heterocycles. mdpi.comacs.org These light-driven reactions offer high energy efficiency and are considered a green chemistry approach. chim.it

Future research will likely focus on expanding the scope of these modern techniques to create highly substituted oxazoles that are difficult to access through traditional means.

Table 1: Comparison of Classical and Modern Oxazole Synthetic Methodologies

Methodology General Principle Typical Conditions Advantages Limitations
Robinson-Gabriel Synthesis Cyclodehydration of 2-acylamino ketones Strong dehydrating agents (e.g., H₂SO₄), high temperatures Well-established, good for certain substitution patterns Harsh conditions, limited functional group tolerance
Van Leusen Reaction nih.gov [3+2] cycloaddition of an aldehyde with TosMIC (tosylmethyl isocyanide) Base (e.g., K₂CO₃), methanol, reflux Mild conditions, one-pot, good yields for 5-substituted oxazoles nih.gov Limited to aldehyde starting materials
Palladium-Catalyzed C-H Activation rsc.orgorganic-chemistry.org Direct coupling of an oxazole C-H bond with an aryl/alkenyl halide Pd catalyst, base, high temperature (e.g., 120 °C) High atom economy, avoids pre-functionalization, regioselective organic-chemistry.org Requires metal catalyst, can require high temperatures
Visible-Light Photocatalysis chim.itconicet.gov.ar Photocatalyst absorbs visible light to initiate radical-based bond formation Photocatalyst (e.g., Ru(bpy)₃Cl₂), light source (LED), room temperature Extremely mild conditions, high functional group tolerance, sustainable Requires specific chromophores or photocatalysts

Exploration of Unconventional Reactivity Patterns

Beyond its role as a stable aromatic scaffold, the oxazole ring possesses unique reactivity that can be exploited for molecular construction. Future investigations will delve deeper into harnessing these unconventional patterns.

One of the most notable examples is the use of oxazoles as dienes in Diels-Alder reactions . This transformation allows the oxazole ring to react with an alkene or alkyne dienophile, leading to the formation of pyridines after a subsequent elimination step. wikipedia.org This provides a powerful route to highly substituted pyridine (B92270) derivatives, which are themselves crucial building blocks in pharmaceuticals.

Another area of interest is the Cornforth rearrangement , a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Furthermore, the inherent acidity of the oxazole ring protons (C2 > C5 > C4) allows for selective deprotonation and metallation . tandfonline.com This enables regioselective functionalization by treating the oxazole with a strong base followed by quenching with an electrophile. For a compound like 5-(4-bromo-2,6-difluorophenyl)oxazole, the electron-withdrawing nature of the fluorinated phenyl ring would influence the electron density of the oxazole core, potentially modulating its reactivity in cycloaddition or deprotonation reactions.

Advanced Spectroscopic and Computational Approaches for Deeper Insights

A comprehensive understanding of a molecule's electronic structure, geometry, and reactivity is paramount for rational design. While standard techniques like NMR and IR spectroscopy are routine, future research will increasingly rely on a synergy between advanced spectroscopic methods and high-level computational chemistry to gain deeper insights into oxazole derivatives. globalresearchonline.netresearchgate.net

Advanced Spectroscopy: Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption (XA) spectroscopy, combined with Resonant Auger-Meitner electron (AE) spectroscopy, can provide a detailed picture of the core-level electronic structure of the individual atoms (C, N, O) within the oxazole ring. nih.gov These methods are highly sensitive to the chemical environment and can precisely measure the effects of substituents on electron distribution. nih.gov

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying organic molecules. irjweb.com DFT calculations can accurately predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.comaminer.org The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com For a molecule like this compound, computational models can predict how the electronegative fluorine atoms and the bromine atom influence its dipole moment, polarizability, and sites of electrophilic or nucleophilic attack. worldwidejournals.com

Table 2: Advanced Techniques for Characterizing Oxazole Derivatives

Technique Information Gained Relevance to Oxazole Chemistry
X-ray Photoelectron Spectroscopy (XPS) nih.gov Core-electron binding energies, elemental composition, chemical states. Probes the electronic environment of N, O, and C atoms in the ring, revealing substituent effects. nih.gov
Density Functional Theory (DFT) irjweb.com Optimized geometry, electronic structure (HOMO/LUMO), reaction pathways, predicted spectra (IR, NMR). Rationalizes reactivity, predicts spectroscopic features, and helps elucidate reaction mechanisms. irjweb.comaminer.org
Quantitative Structure-Activity Relationship (QSAR) worldwidejournals.comnih.gov Correlates chemical structure with biological activity or physical properties. Builds predictive models for designing new oxazole-based drugs with enhanced potency or desired properties. nih.gov
Fluorescence Spectroscopy globalresearchonline.net Emission and excitation spectra, quantum yield, fluorescence lifetime. Characterizes the photophysical properties of oxazole derivatives for applications as dyes, sensors, or in bioimaging.

Design of Complex Architectures Incorporating the this compound Scaffold

The true value of a chemical building block lies in its ability to be readily and selectively incorporated into larger, more complex functional molecules. lifechemicals.comlifechemicals.com The this compound scaffold is an exemplary building block, possessing several features that make it highly attractive for future research, particularly in drug discovery. nih.govacs.orgnih.gov

The key to its versatility is the bromine atom on the phenyl ring. This halogen serves as a highly reliable synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reacting the bromo-scaffold with various boronic acids or esters can introduce a wide range of new aryl or heteroaryl groups. nih.govrsc.org This is a robust method for building biaryl structures common in many bioactive molecules.

Sonogashira Coupling: This reaction couples the bromo-scaffold with terminal alkynes, providing access to conjugated enynes and arylalkynes, which are important structures in materials science and natural products. nih.govlibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromo-scaffold with a primary or secondary amine, a critical transformation for synthesizing many pharmaceutical candidates. mdpi.com

The 2,6-difluorophenyl motif is also significant. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.gov The oxazole ring itself is a bioisostere for other groups and provides a rigid, planar scaffold that can effectively position substituents for optimal interaction with biological targets. nih.gov

The combination of a versatile reactive handle (bromine), desirable physicochemical modifiers (fluorine), and a privileged heterocyclic core (oxazole) makes this compound a powerful platform for generating libraries of complex molecules for screening against various diseases.

Table 3: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling rsc.org Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ 5-(4'-Aryl-2,6-difluorobiphenyl)oxazole
Sonogashira Coupling libretexts.org Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N 5-(4-(Alkynyl)-2,6-difluorophenyl)oxazole
Buchwald-Hartwig Amination mdpi.com Amine (R₂NH) Pd Catalyst, Bulky Phosphine (B1218219) Ligand, Base (e.g., NaOtBu) 5-(4-(Amino)-2,6-difluorophenyl)oxazole

Q & A

Q. Table 1: Example Synthetic Steps

StepReagents/ConditionsPurposeReference
1Br₂, Fe catalystBromination of phenyl ring
2TosMIC, K₂CO₃, DMFOxazole ring formation
3Pd(PPh₃)₄, aryl boronic acidCross-coupling for substituent addition

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms halogen placement .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns (e.g., bromine’s doublet) .
  • X-ray Crystallography : Resolves bond lengths/angles and solid-state packing, critical for structure-activity studies .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by HPLC) .

Q. Table 2: Key Analytical Data

TechniqueObserved Data (Example)PurposeReference
¹H NMRδ 8.2 (d, J=2.4 Hz, 1H)Confirms aromatic protons
HRMSm/z 288.987 [M+H]⁺Validates molecular formula
X-rayC-Br bond: 1.89 ÅConfirms bromine position

Advanced: How do halogen substitutions (Br, F) influence the compound’s reactivity and electronic properties?

Methodological Answer:
Halogens modulate reactivity via electronic effects:

  • Bromine : Acts as a σ-electron-withdrawing group, enhancing electrophilic substitution at meta positions. It also participates in halogen bonding (e.g., Br⋯N interactions in cocrystals) .
  • Fluorine : Induces strong inductive effects, increasing ring electron-deficiency and resistance to metabolic degradation. Ortho-fluorine substituents restrict rotational freedom, affecting binding to planar biological targets (e.g., kinases) .

Experimental Design Tip:
Use computational tools (DFT calculations) to map electrostatic potential surfaces and predict sites for nucleophilic/electrophilic attacks .

Advanced: How can computational methods predict binding affinities (Ki) to biological targets?

Methodological Answer:

Molecular Docking : Software like AutoDock Vina models interactions with enzymes/receptors (e.g., cyclooxygenase). Focus on halogen bonding and π-π stacking with aromatic residues .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs.

MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Q. Table 3: Computational Parameters

MethodTarget ProteinPredicted Ki (nM)Reference
DockingCOX-212.5 ± 3.2
QSARKinase XIC₅₀ = 0.8 μM

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀).
  • Purity Issues : Trace solvents (e.g., DMSO) or byproducts may interfere. Validate purity via HPLC and orthogonal assays .
  • Structural Analogues : Activity may differ due to minor substituent changes (e.g., Br vs. Cl). Perform head-to-head comparisons under standardized conditions .

Case Study : A 2023 study found anti-inflammatory activity (COX-2 IC₅₀ = 15 μM), while a 2025 report showed no effect. Resolution: Verify assay conditions (e.g., pre-incubation time, enzyme source) .

Advanced: How to design experiments to study interactions with ion channels/receptors?

Methodological Answer:

Target Selection : Prioritize channels/receptors with known halogen sensitivity (e.g., GABAₐ, TRPV1) .

Electrophysiology : Use patch-clamp assays to measure current modulation in transfected cells.

Fluorescence Polarization : Quantify binding to fluorescently labeled receptor fragments .

Mutagenesis : Introduce point mutations (e.g., Tyr→Phe) to identify key binding residues.

Q. Example Workflow :

  • Step 1 : Screen against a panel of 50 GPCRs via β-arrestin recruitment assays.
  • Step 2 : Validate hits with radioligand displacement (Kd determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.